molecular formula C8H10F2N2O2 B11899309 3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid

3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid

Cat. No.: B11899309
M. Wt: 204.17 g/mol
InChI Key: XLMYCOFHQKWHPN-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, isopropyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid typically involves the difluoromethylation of a pyrazole precursor. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under specific conditions. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one can be achieved using difluoromethylating reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. For instance, the large-scale synthesis of similar compounds has been optimized by various chemical companies to meet the growing demand .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds act by inhibiting succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain . This inhibition disrupts the energy production process in target organisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-1-isopropyl-1h-pyrazole-5-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different applications and properties compared to similar compounds .

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

5-(difluoromethyl)-2-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10F2N2O2/c1-4(2)12-6(8(13)14)3-5(11-12)7(9)10/h3-4,7H,1-2H3,(H,13,14)

InChI Key

XLMYCOFHQKWHPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)F)C(=O)O

Origin of Product

United States

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